molecular formula C66H99N7O16 B1243424 3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate

3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate

Cat. No.: B1243424
M. Wt: 1246.5 g/mol
InChI Key: SJKBHZFWKUDPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sapphyrin PCI-2053 is a derivative of sapphyrin PCI-2050, belonging to the class of pentapyrrolic metal-free expanded porphyrins. These compounds have garnered attention due to their potential medical applications, particularly in cancer therapy. Sapphyrins are known for their ability to bind anions and generate singlet oxygen, making them promising candidates for photodynamic therapy and other medical uses .

Preparation Methods

The synthesis of 3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate involves the functionalization of the sapphyrin core with specific substituents to enhance its solubility and biological activity. The synthetic route typically includes the following steps:

Industrial production methods for 3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[202112,517,10112,15

Chemical Reactions Analysis

Sapphyrin PCI-2053 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sapphyrin PCI-2053 has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate involves several key processes:

Comparison with Similar Compounds

Sapphyrin PCI-2053 can be compared with other similar compounds, such as:

Sapphyrin PCI-2053 is unique due to its specific functionalization, which enhances its solubility and biological activity, making it a valuable compound for scientific research and potential medical applications.

Properties

Molecular Formula

C66H99N7O16

Molecular Weight

1246.5 g/mol

IUPAC Name

3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C66H99N7O16/c1-9-53-54(10-2)62-48-64-56(14-12-24-89-66(75)73(21-27-82-39-43-86-35-31-78-7)22-28-83-40-44-87-36-32-79-8)50(4)60(70-64)46-52-16-18-58(68-52)57-17-15-51(67-57)45-59-49(3)55(63(69-59)47-61(53)71-62)13-11-23-88-65(74)72(19-25-80-37-41-84-33-29-76-5)20-26-81-38-42-85-34-30-77-6/h15-18,45-48,67-68,71H,9-14,19-44H2,1-8H3

InChI Key

SJKBHZFWKUDPHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C3C(=C(C(=N3)C=C4C=CC(=C5C=CC(=CC6=NC(=CC(=C1CC)N2)C(=C6C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC)N5)N4)C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate
Reactant of Route 4
3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate

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